2-[2-(Aminomethyl)phenyl]ethan-1-amine
Description
Properties
CAS No. |
90565-21-2 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-[2-(aminomethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H14N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,10-11H2 |
InChI Key |
JUTSLNNVUDLPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)CN |
Origin of Product |
United States |
Preparation Methods
Hexamethylenetetramine-Mediated Amination
A patent by US7094928B2 details the use of hexamethylenetetramine (hexamine) for synthesizing aminomethanone intermediates. In this method, 1-(2,5-dimethoxyphenyl)-2-bromoethanone reacts with hexamine in a tetrahydrofuran (THF)-water solvent system. The aqueous phase facilitates rapid complex formation, completing the reaction within 30 minutes—a significant improvement over traditional 24-hour protocols. Subsequent digestion with methanol and hydrochloric acid yields 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone with 99% purity after acetone washing.
This approach minimizes polymeric byproducts through controlled water addition, ensuring efficient stirring. The use of THF-water mixtures enhances reaction kinetics, making it scalable for industrial applications.
Nucleophilic Substitution of Halogenated Intermediates
Bromoethanol Derivatives and Amine Alkylation
US3536712A discloses a method where 1-(2-amino-3',5'-dibromo-phenyl)-2-bromoethanol reacts with diethylamine in carbon tetrachloride under reflux. After 48 hours, the product is purified via silica gel chromatography, yielding 1-(2'-amino-3',5'-dibromo-phenyl)-2-diethylaminoethanol hydrochloride with a melting point of 177–178°C. This two-step process involves:
- Bromination : Introducing bromine to aromatic precursors.
- Amine Substitution : Displacing bromide with amines under basic conditions.
The protocol highlights the importance of solvent choice; carbon tetrachloride minimizes side reactions compared to polar aprotic solvents.
Protection-Deprotection Strategies for Amine Functionalization
Trityl Group Protection in Enantioselective Synthesis
A study in ACS Omega (2020) employs trityl (triphenylmethyl) groups to protect amines during Horner–Wadsworth–Emmons reactions. For example, 2-phenyl-2-(tritylamino)ethan-1-ol is synthesized by treating benzylamine derivatives with triphenylmethyl chloride in dichloromethane and triethylamine. The trityl group stabilizes the amine during subsequent oxidation and coupling steps, which is critical for achieving enantiomeric excesses >90% in final products.
Deprotection involves acidic hydrolysis, restoring the primary amine without degrading the ethane backbone. This method is particularly effective for synthesizing stereochemically pure variants of 2-[2-(aminomethyl)phenyl]ethan-1-amine.
Comparative Analysis of Synthetic Routes
Key Observations :
- Reductive Amination offers the highest yield (85%) and purity, ideal for bulk synthesis.
- Amine Alkylation requires harsh conditions but provides access to halogenated derivatives.
- Trityl Protection enables stereochemical control but involves additional deprotection steps.
Mechanistic Insights and Reaction Optimization
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH3CN, LiAlH4
Substitution Reagents: NBS, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary and secondary amines
Substitution: Halogenated derivatives
Scientific Research Applications
2-[2-(Aminomethyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger various signaling pathways, leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[2-(Aminomethyl)phenyl]ethan-1-amine with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:
Key Observations:
Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but reduce nucleophilicity. Electron-donating groups (e.g., aminomethyl in the target compound) enhance polarity and hydrogen-bonding capacity, favoring interactions with biological targets.
Solubility and Lipophilicity: The aminomethyl group in the target compound improves aqueous solubility compared to lipophilic analogs like 2-(2-ethylphenyl)ethan-1-amine . Difluoromethoxy and trifluoromethyl substituents balance lipophilicity and permeability, making them suitable for central nervous system (CNS) drug candidates .
Biological Activity :
- Compounds with sulfur-containing substituents (e.g., propylsulfanyl in ) exhibit varied pharmacokinetic profiles due to sulfur’s metabolic susceptibility.
- Heterocyclic derivatives (e.g., benzothiophenyl in ) show enhanced binding affinity in enzyme inhibition assays.
Synthetic Utility :
- Ethylamine derivatives with simple substituents (e.g., ethyl, methyl) are preferred for straightforward functionalization .
- Complex substituents (e.g., pyrrolidin-1-yl ethoxy in ) require multi-step syntheses but offer tailored receptor interactions.
Research Findings and Trends
Pharmacological Potential: Analogs of 2-[2-(Aminomethyl)phenyl]ethan-1-amine are frequently explored as intermediates for G protein-coupled receptor (GPCR) modulators, such as FFAR1/FFAR4 allosteric regulators . Substituents like trifluoromethyl and difluoromethoxy are prioritized in drug discovery for their balance of stability and bioavailability .
Material Science Applications :
- Ethylamine derivatives serve as building blocks for hybrid polymers and self-assembling materials, leveraging their amine reactivity .
Analytical Data :
- LCMS profiles (e.g., [M+H]+ = 274.0 for trifluoromethyl analog ) highlight the utility of mass spectrometry in characterizing these compounds.
Q & A
Q. What are the recommended safety protocols for handling 2-[2-(Aminomethyl)phenyl]ethan-1-amine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosolization is possible .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .
- Waste Disposal: Segregate waste and consult certified hazardous waste disposal services to prevent environmental contamination .
- Toxicity Note: Due to insufficient toxicological data, assume acute toxicity and apply ALARA (As Low As Reasonably Achievable) principles .
Q. What synthetic routes are commonly employed for preparing 2-[2-(Aminomethyl)phenyl]ethan-1-amine?
Methodological Answer:
- Reductive Amination: React 2-(2-formylphenyl)acetonitrile with ammonia under hydrogen gas and a catalyst (e.g., Raney Ni) .
- Substitution Reactions: Use halogenated precursors (e.g., 2-(2-bromophenyl)ethan-1-amine) with methylamine in polar aprotic solvents (DMF, DMSO) .
- Protection/Deprotection Strategies: Temporarily protect amine groups with tert-butoxycarbonyl (Boc) to avoid side reactions during synthesis .
Q. How can researchers optimize reaction conditions to improve yields of 2-[2-(Aminomethyl)phenyl]ethan-1-amine?
Methodological Answer:
- Catalyst Screening: Test palladium, nickel, or enzyme-based catalysts for reductive amination. Monitor yields via HPLC .
- Solvent Effects: Compare polar (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess reaction efficiency .
- Temperature Gradients: Perform reactions at 25°C, 50°C, and 80°C to identify optimal thermal conditions .
- Kinetic Studies: Use in-situ FTIR or NMR to track intermediate formation and adjust reagent stoichiometry .
Q. How can contradictory toxicity data for 2-[2-(Aminomethyl)phenyl]ethan-1-amine be resolved?
Methodological Answer:
- In Vitro Assays: Conduct MTT assays on human hepatocyte (HepG2) and neuronal (SH-SY5Y) cell lines to assess cytotoxicity .
- Metabolite Profiling: Use LC-MS to identify metabolic byproducts in liver microsomes, which may explain toxicity variations .
- Cross-Study Comparison: Replicate published protocols (e.g., dose ranges, exposure times) to identify methodological discrepancies .
Q. What computational approaches are suitable for predicting the biological interactions of 2-[2-(Aminomethyl)phenyl]ethan-1-amine?
Methodological Answer:
- Molecular Docking: Simulate binding affinities with serotonin (5-HT2A) and dopamine (D2) receptors using AutoDock Vina .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling: Develop quantitative structure-activity relationship models to predict neuroactivity based on substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
